Methyl 1-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-indole-5-carboxylate is an indolyl carboxylic acid . It is a substituted 1H-indole that can be prepared by the esterification of indole-5-carboxylic acid . It has been assessed for its efficacy as a substrate for indigoid generation .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylic acid . Another method of synthesis involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 .
Chemical Reactions Analysis
This compound is used in the preparation of diazaspiro ROCK inhibitors, which are used for treating diseases .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.18 g/mol . It is a solid at room temperature .
Scientific Research Applications
Synthesis Techniques
- Novel Synthesis Methods : Researchers have developed new methods for synthesizing derivatives of 1-methyl-1H-indole carboxylates, such as 1-methyl-1H-indole-3-carboxylate, utilizing cross-dehydrogenative coupling and employing catalysts like Cu(OAc)2·H2O for efficient synthesis with high yields (Akbari & Faryabi, 2023).
Chemical Analysis and Profiling
- Spectroscopic Profiling : Studies have been conducted on similar compounds such as Methyl 5-methoxy-1H-indole-2-carboxylate, focusing on their spectroscopic properties. These studies include profiling using FT-IR, FT-Raman, and UV, as well as computational studies to understand their electronic structure and potential as precursors to biologically active molecules (Almutairi et al., 2017).
Pharmaceutical Applications
- Derivative Synthesis for Drug Development : The synthesis of derivatives, such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, has been explored for their potential use in pharmaceutical applications, particularly in anticancer assays (Carbone et al., 2013).
Chemical Properties and Reactivity
- Investigating Chemical Reactivity : Research has also focused on understanding the reactivity of related molecules, such as Methyl 5-methoxy-1H-indole-2-carboxylate, through chemical descriptors and molecular electrostatic potential (MEP) analysis (Srivastava et al., 2017).
Potential Industrial Applications
- Large-Scale Manufacturing Processes : Studies on compounds like 5-hydroxy-2-methyl-1H-indole showcase the feasibility of large-scale manufacturing of such products, highlighting the potential industrial applications of similar compounds (Huang et al., 2010).
Conformational Studies for Biological Insights
- Conformational Flexibility Studies : Research into structurally related compounds like Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate contributes to understanding the conformational flexibility of such molecules, which is crucial for biological activity (Horwell et al., 1994).
Thermodynamic and Physical Properties
- Thermodynamic Analysis : Investigations into the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including their enthalpies of formation and sublimation, provide valuable information on the physical properties of these compounds (Carvalho et al., 2016).
Applications in Chemical Reactions
- Chemical Reactions and Synthesis : Studies demonstrate the utility of methyl indole-3-carboxylate derivatives in various chemical reactions, such as the synthesis of novel 5H-pyrimido[5,4-b]indole derivatives, highlighting their versatility in organic synthesis (Shestakov et al., 2009).
Safety and Hazards
Future Directions
Indole derivatives, including Methyl 1-methyl-1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-indole-5-carboxylate, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 1-methylindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMGOYLSMSMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443375 | |
Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128742-76-7 | |
Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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